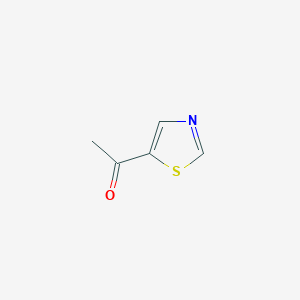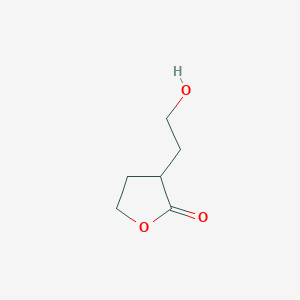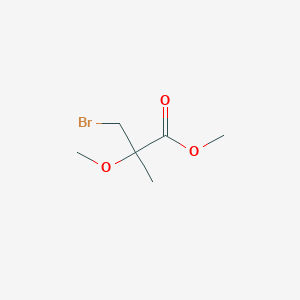![molecular formula C11H10N2O2S B1355484 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone CAS No. 13995-71-6](/img/structure/B1355484.png)
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone” is a sulfur-containing heterocyclic compound. It has a molecular formula of C11H10N2O2S and a molecular weight of 234.27 g/mol . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone” consists of a furyl group (a furan ring), a mercapto group (sulfur), and a methylpyrimidinyl group, all attached to an ethanone backbone .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : Compounds closely related to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone have been synthesized and evaluated for their antimicrobial activity. For instance, 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its derivatives demonstrated significant antimicrobial activity, highlighting the potential of similar compounds in addressing microbial infections (Salimon, Salih, & Hussien, 2011).
Novel Pyrimidine Derivatives with Antibacterial Properties : Studies on novel pyrimidine derivatives, including those with structural similarities to the chemical , have shown promising antibacterial properties. This includes compounds like 1-(4-morpholinophenyl) ethanone derivatives, which have been synthesized and found to possess antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis and Structural Analysis
Synthesis Techniques : Research into the synthesis of compounds structurally related to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone has provided insights into the methods and efficiency of creating such complex molecules. An example is the synthesis of 2-Mercapto-4-methylpyrimidine, which was achieved through the reaction of certain butenyne ethers with thiourea, demonstrating the intricacies involved in the synthesis of such compounds (Kirillova, Tsil'ko, Maretina, & Petrov, 1971).
Complex Formation and Structural Studies : Studies have also focused on the formation of complexes involving compounds similar to 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone. For example, research on triorganotin(IV) complexes of polyfunctional S,N,O-ligands, which include derivatives of 2-mercapto-4-methylpyrimidine, has revealed significant information about their crystal structures and coordination modes (Ma, Tian, & Zhang, 2006).
Potential in Organic Chemistry
- Organic Synthesis Applications : The structural characteristics of compounds like 1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone have applications in organic chemistry, particularly in synthesizing new organic compounds with potential biological activities. This is illustrated in the synthesis of various derivatives with potential antimicrobial properties, emphasizing the role of such compounds in developing new organic synthesis methodologies (Altalbawy, 2013).
Eigenschaften
IUPAC Name |
1-[2-(furan-2-yl)-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-6-9(7(2)14)11(16)13-10(12-6)8-4-3-5-15-8/h3-5H,1-2H3,(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUJZAAHQCXRAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C2=CC=CO2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557932 |
Source


|
| Record name | 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone | |
CAS RN |
13995-71-6 |
Source


|
| Record name | 1-[2-(Furan-2-yl)-6-methyl-4-sulfanylidene-1,4-dihydropyrimidin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

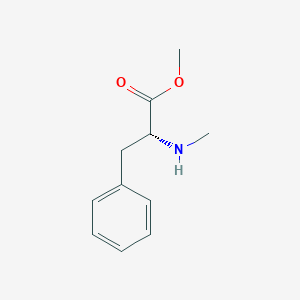
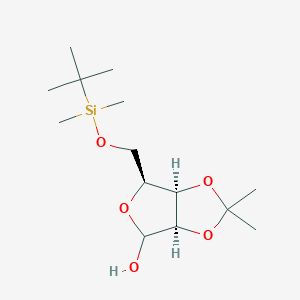
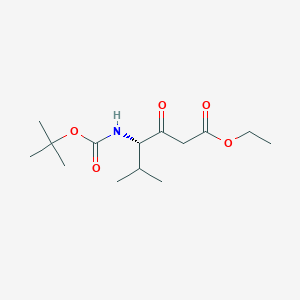
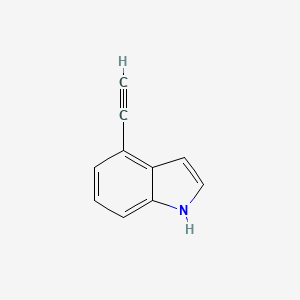
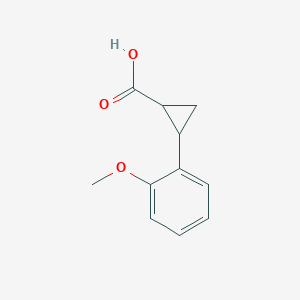
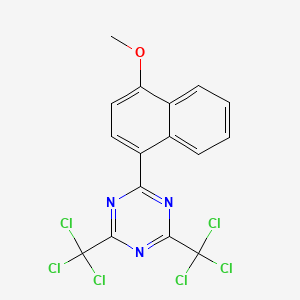
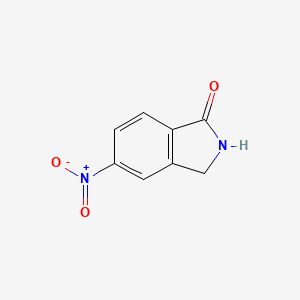
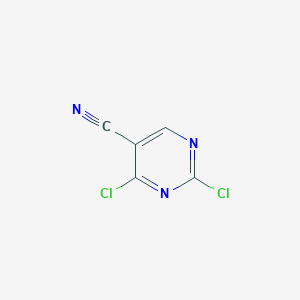
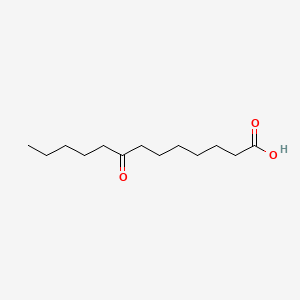
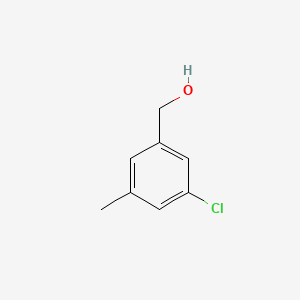
![4-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1355429.png)
